1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde
Overview
Description
1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde is a chemical compound with the molecular formula C15H21NOSi. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butyldimethylsilyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring .
Preparation Methods
The synthesis of 1-(tert-butyldimethylsilyl)indole-5-carbaldehyde typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group, followed by the introduction of the aldehyde group at the 5-position. One common method involves the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form the silylated indole. The aldehyde group can then be introduced using various formylation reactions .
Chemical Reactions Analysis
1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines
Scientific Research Applications
1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their function .
Comparison with Similar Compounds
1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde can be compared with other silylated indole derivatives, such as:
5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole: This compound has a bromine atom at the 5-position instead of an aldehyde group.
1-(tert-Butyldimethylsilyl)imidazole: This compound features an imidazole ring instead of an indole ring.
1-(tert-Butyldimethylsilyl)-1H-indole-5-ylboronic acid: This compound has a boronic acid group at the 5-position
These compounds share the tert-butyldimethylsilyl group but differ in their functional groups and ring systems, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOSi/c1-15(2,3)18(4,5)16-9-8-13-10-12(11-17)6-7-14(13)16/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTJEKKGEABLHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696756 | |
Record name | 1-[tert-Butyl(dimethyl)silyl]-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946077-36-7 | |
Record name | 1-[tert-Butyl(dimethyl)silyl]-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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